molecular formula C18H24Cl2N6O B2793074 N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179497-66-5

N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2793074
CAS No.: 1179497-66-5
M. Wt: 411.33
InChI Key: VXXRIBJHRHQBDZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound belonging to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with pyrrolidine groups and a chloromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with pyrrolidine under controlled conditions.

    Substitution Reaction: The intermediate product is then subjected to a substitution reaction with 3-chloro-4-methoxyaniline to introduce the chloromethoxyphenyl group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Amines, thiols; reactions are conducted under mild to moderate temperatures with appropriate solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chloro-4-methoxyphenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
  • **N-(3-chloro-4-methoxyphenyl)-4,6-di(morpholin-1-yl)-1,3,5-triazin-2-amine

Uniqueness

N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of pyrrolidine groups, which confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O.ClH/c1-26-15-7-6-13(12-14(15)19)20-16-21-17(24-8-2-3-9-24)23-18(22-16)25-10-4-5-11-25;/h6-7,12H,2-5,8-11H2,1H3,(H,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXRIBJHRHQBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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